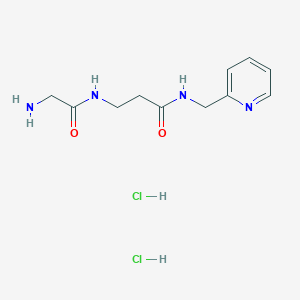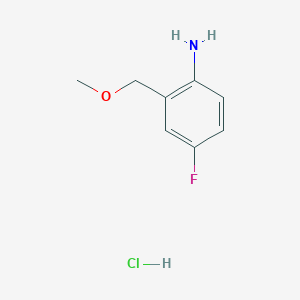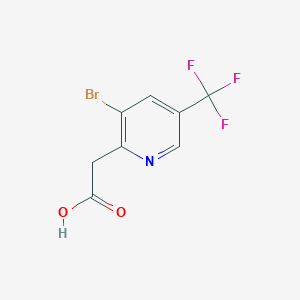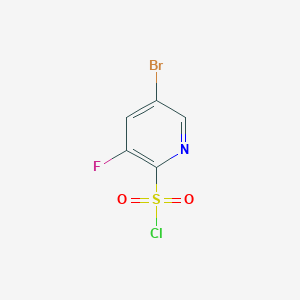
5-Bromo-3-fluoropyridine-2-sulfonyl chloride
Descripción general
Descripción
5-Bromo-3-fluoropyridine-2-sulfonyl chloride (5-BFPSC) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a range of experiments, from biochemical and physiological studies, to lab experiments. 5-BFPSC is a relatively new compound and its potential applications are still being explored.
Aplicaciones Científicas De Investigación
New Synthetic Reagents and Methodologies
A study by Leng and Qin (2018) introduced a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride). This reagent offers a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties, showcasing the potential of bromo-fluoropyridine sulfonyl derivatives in enriching the SuFEx tool cabinet for regioselective synthesis (Leng & Qin, 2018).
Anticancer Activity
Research conducted by Miao et al. (2010) synthesized an anticancer active compound 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione through a modified Schotten-Baumann reaction. This compound exhibited significant anticarcinogenic activity against HL-60 and BEL-7402 cancer cells, demonstrating the potential of bromo-fluoropyridine sulfonyl derivatives in medicinal chemistry (Miao et al., 2010).
Versatile Synthesis and Functionalization
Sutherland and Gallagher (2003) described the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid in high yield, which was used in Suzuki reactions to give 3,5-disubstituted 2-fluoropyridines and corresponding 2-pyridones. This work highlights the flexibility of bromo-fluoropyridine derivatives in synthesizing diverse functionalized pyridines (Sutherland & Gallagher, 2003).
Chemoselective Functionalization
Stroup et al. (2007) demonstrated the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, achieving selective substitutions under various conditions. This study showcases the compound's utility in synthesizing complex molecules with precise control over functional group introduction (Stroup et al., 2007).
Halogen-rich Intermediate for Synthesis
Wu et al. (2022) developed syntheses for halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which serve as valuable building blocks in medicinal chemistry for creating pentasubstituted pyridines with desired functionalities for chemical manipulations (Wu et al., 2022).
Radiosynthesis of Fluoropyridines
The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a radiofluorination/palladium-catalyzed amination sequence, conducted by Pauton et al. (2019), illustrates the application of bromo-fluoropyridine derivatives in developing radiopharmaceuticals for diagnostic imaging (Pauton et al., 2019).
Propiedades
IUPAC Name |
5-bromo-3-fluoropyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-3-1-4(8)5(9-2-3)12(7,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXBZXSKNBOEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




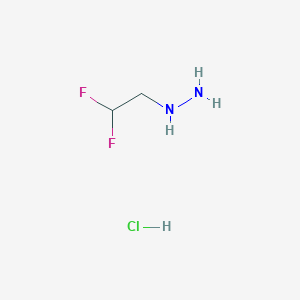
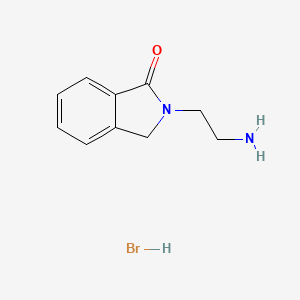
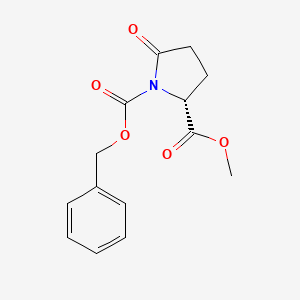
![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride](/img/structure/B1448493.png)

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)
![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)
amine](/img/structure/B1448497.png)
